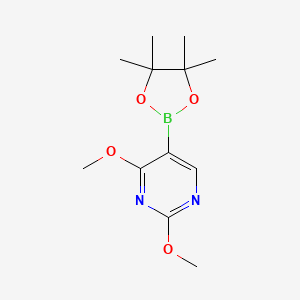
2,4-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Cat. No. B1316331
M. Wt: 266.1 g/mol
InChI Key: RKHZHTLJEUBARP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07465795B2
Procedure details


To a 100 mL round-bottomed flask charged with 4 Å molecular sieves (approximately 1 g) was added the 2,4-dimethoxypyrimidine-5-boronic acid (5.34 g, 29.0 mmol) and anhydrous tetrahydrofuran (25 mL). The pinocol (2.98 g, 25.3 mmol) was added and the reaction stirred at room temperature for 1.5 hours. Additional 2,4-dimethoxypyrimidine-5-boronic acid (662.2 mg, 3.6 mmol) was added and the reaction stirred overnight. Molecular sieves and 2,4-dimethoxypyrimidine-5-boronic acid (1.53 g, 8.3 mmol) were added and the reaction stirred for 0.5 hours. Pinacol (0.613 g, 5.2 mmol) was then added. After 2 hours, the molecular sieves were removed by filtration and the filtrate was concentrated. After drying under high vacuum, the title compound was obtained as a fine yellow solid (8.61 g, 79%). 1H NMR (300.132 MHz, CDCl3) δ 8.56 (s, 1H), 4.01 (d, J=1.5 Hz, 6H), 1.34 (s, 12H).





Name

Name
Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([B:11]([OH:13])[OH:12])=[CH:5][N:4]=1.O[C:15]([C:18](O)([CH3:20])[CH3:19])([CH3:17])[CH3:16]>O1CCCC1>[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([B:11]2[O:12][C:18]([CH3:20])([CH3:19])[C:15]([CH3:17])([CH3:16])[O:13]2)=[CH:5][N:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.34 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=C(C(=N1)OC)B(O)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
662.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=C(C(=N1)OC)B(O)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.53 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=NC=C(C(=N1)OC)B(O)O
|
Step Four
|
Name
|
|
|
Quantity
|
0.613 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C)(C)C(C)(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred at room temperature for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To a 100 mL round-bottomed flask charged with 4 Å molecular sieves (approximately 1 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The pinocol (2.98 g, 25.3 mmol) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred overnight
|
|
Duration
|
8 (± 8) h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction stirred for 0.5 hours
|
|
Duration
|
0.5 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After 2 hours
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the molecular sieves were removed by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying under high vacuum
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=NC=C(C(=N1)OC)B1OC(C(O1)(C)C)(C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.61 g | |
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
